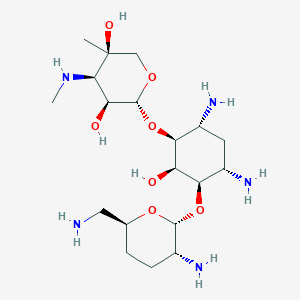

Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH

Descripción general

Descripción

Free acid form of the endogenous melanocortin receptor agonist involved in feeding, homeostasis, body weight and inflammation.

Aplicaciones Científicas De Investigación

Investigación en Endocrinología

α-MSH juega un papel importante en el estudio de la actividad hormonal y las funciones del sistema endocrino. Se deriva de la proopiomelanocortina (POMC) y participa en la regulación de la melanogénesis, el proceso por el cual los melanocitos producen melanina. La investigación que involucra este péptido puede conducir a una mejor comprensión del control hormonal sobre la pigmentación y los posibles tratamientos para los trastornos pigmentarios .

Neurociencia

En neurociencia, α-MSH se estudia por sus efectos neuroprotectores y antiinflamatorios. Se ha demostrado que tiene aplicaciones terapéuticas potenciales para reducir la inflamación cerebral y tratar enfermedades neurodegenerativas. Los investigadores utilizan derivados de α-MSH para explorar nuevos tratamientos para enfermedades como la enfermedad de Alzheimer y la esclerosis múltiple .

Farmacología

El péptido se utiliza en estudios farmacológicos para desarrollar nuevos medicamentos que puedan imitar o inhibir su acción. Por ejemplo, se han identificado antagonistas de α-MSH, que podrían conducir a nuevos tratamientos para enfermedades como la obesidad y el síndrome metabólico, ya que se sabe que α-MSH influye en el apetito y el gasto energético .

Dermatología

En dermatología, el papel de α-MSH en la pigmentación de la piel lo convierte en una herramienta valiosa para estudiar y tratar afecciones de la piel. Se utiliza en la investigación para desarrollar tratamientos para el vitiligo, el melasma y otros trastornos que afectan la coloración de la piel. Sus aplicaciones se extienden a la investigación cosmética, centrándose en el bronceado y la protección de la piel contra la radiación UV .

Investigación sobre el Cáncer

α-MSH se ha visto involucrado en la regulación de las células de melanoma. Los científicos utilizan sus análogos para comprender los mecanismos del crecimiento del melanoma y para desarrollar terapias dirigidas. La influencia del péptido en los receptores de melanocitos es crucial para diseñar medicamentos que puedan prevenir la proliferación de células de melanoma .

Inmunología

Las propiedades inmunomoduladoras de α-MSH lo convierten en una molécula importante en la investigación inmunológica. Se ha demostrado que tiene efectos antiinflamatorios, que son beneficiosos para tratar enfermedades autoinmunes y reducir la gravedad de las respuestas inflamatorias .

Estudios Metabólicos

α-MSH participa en la regulación de la homeostasis energética. La investigación sobre este péptido puede proporcionar información sobre los mecanismos del equilibrio energético, el control del apetito y el desarrollo de la obesidad. También se estudia por su posible papel en el manejo de la diabetes .

Investigación Cardiovascular

Los estudios emergentes sugieren que α-MSH puede tener implicaciones cardiovasculares. Sus posibles efectos sobre la regulación de la presión arterial y la frecuencia cardíaca lo convierten en un candidato para la investigación sobre la hipertensión y otros trastornos cardiovasculares .

Mecanismo De Acción

Target of Action

The primary target of the compound Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH, also known as α-Melanocyte Stimulating Hormone (α-MSH), is the melanocortin receptor found in melanocytes . This receptor plays a crucial role in the regulation of skin pigmentation .

Mode of Action

The α-MSH binds to the melanocortin receptor on the melanocyte membrane, triggering a signal transduction pathway . This interaction leads to the activation of adenylate cyclase on the intracellular surface of the membrane .

Biochemical Pathways

The activation of adenylate cyclase elevates the levels of cyclic AMP (cAMP) in the cytosol . This increase in cAMP triggers a series of downstream effects, including the dispersion of melanosomes within dermal melanocytes and melanogenesis within epidermal melanocytes .

Result of Action

The primary result of α-MSH action is the stimulation of melanin production, leading to increased pigmentation . This hormone also has other effects, including the regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects . It also plays important roles in the nervous system, particularly in the central nervous system (CNS) .

Action Environment

The action, efficacy, and stability of α-MSH can be influenced by various environmental factors. For instance, the presence of calcium is required for the transduction of signal and cAMP production .

Análisis Bioquímico

Biochemical Properties

Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH is involved in several biochemical reactions. It interacts with melanocortin receptors, particularly the melanocortin 1 receptor (MC1R), which is primarily responsible for its role in pigmentation. The interaction between this compound and MC1R leads to the activation of adenylate cyclase, increasing cyclic AMP (cAMP) levels. This cascade ultimately results in the production of melanin .

Cellular Effects

This compound influences various cellular processes. In melanocytes, it stimulates melanin production, leading to increased pigmentation. Additionally, it has been shown to affect immune cells by modulating cytokine production and reducing inflammation. The peptide also impacts neuronal cells by influencing neurotransmitter release and promoting neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves binding to melanocortin receptors, particularly MC1R. Upon binding, it activates adenylate cyclase, leading to increased cAMP levels. This activation triggers a signaling cascade that results in the production of melanin in melanocytes. In immune cells, the peptide modulates cytokine production through cAMP-dependent pathways, reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The peptide is relatively stable, but its activity can decrease due to degradation by proteolytic enzymes. Long-term studies have shown that continuous exposure to the peptide can lead to sustained melanin production in melanocytes and prolonged anti-inflammatory effects in immune cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses are sufficient to stimulate melanin production and reduce inflammation, while higher doses can lead to adverse effects such as hyperpigmentation and immune suppression. It is crucial to determine the optimal dosage to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to melanin production and immune modulation. It interacts with enzymes such as adenylate cyclase and protein kinase A, which are essential for its signaling pathways. The peptide also affects metabolic flux by increasing cAMP levels, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is primarily localized in melanocytes, immune cells, and neuronal cells, where it exerts its effects. The peptide’s distribution is influenced by its binding to melanocortin receptors and other cellular components .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the plasma membrane, cytoplasm, and nucleus. Its activity and function are influenced by its localization, with the peptide being most active at the plasma membrane where it interacts with melanocortin receptors. Post-translational modifications, such as phosphorylation, can also affect its localization and activity .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58?,59-,60-,61-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBQINYFFIKILA-PDEGJNOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H108N20O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1665.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-28-1 | |

| Record name | alpha-Msh (1-13), val(13)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)